molecular formula C8H9NO3 B1265883 3-Amino-4-methoxybenzoic acid CAS No. 2840-26-8

3-Amino-4-methoxybenzoic acid

Cat. No. B1265883
CAS RN: 2840-26-8
M. Wt: 167.16 g/mol
InChI Key: FDGAEAYZQQCBRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves multiple steps starting from 4-amino-2-hydroxybenzoic acid. This process includes methylation, thiocyanation, ethylation, and oxidation, highlighting the complex pathways to achieve derivatives of 3-amino-4-methoxybenzoic acid (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-amino-4-methoxybenzoic acid has been studied through various spectroscopic techniques. For instance, the spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid provided insights into the molecule's optimized structure, vibrational frequencies, and electronic properties using density functional theory (A. Poiyamozhi et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 3-amino-4-methoxybenzoic acid derivatives demonstrate the compound's reactivity and functional group transformations. For example, the synthesis of 3-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one from related precursors showcases the reactivity of methoxy and amino groups in ring-closure reactions, offering a pathway to design novel compounds (M. Noda, 1998).

Physical Properties Analysis

The physical properties of 3-amino-4-methoxybenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments. The crystal structure of related compounds provides insight into the intermolecular interactions and stability of such molecules (Mei-An Zhu & X. Qiu, 2011).

Chemical Properties Analysis

The chemical properties of 3-amino-4-methoxybenzoic acid, including acidity, basicity, and reactivity towards various reagents, are fundamental for its application in synthesis and material science. Investigations into the reactivity of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles highlight the synthetic utility of the amino group in facilitating novel chemical transformations (B. Trofimov et al., 2009).

Scientific Research Applications

Separation and Recovery of Palladium

  • Scientific Field : Material Science
  • Application Summary : 3-Amino-4-methoxybenzoic acid is used in the synthesis of novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers. These copolymers are used as adsorbents for the separation and recovery of Pd(II) from a mixed solution containing Pt, Pd, and Rh .
  • Methods of Application : Batch sorption studies were carried out, and the main adsorption parameters were systematically investigated .
  • Results : The copolymers showed a high adsorption capacity of 278.5 mg g −1 for Pd (II). Separation factors βPd/Pt and βPd/Rh were 4.3 × 10 3 and 5.3 × 10 3, respectively .

Synthesis of Thermotropic Polybenzoxazole

  • Scientific Field : Polymer Chemistry
  • Application Summary : 3-Amino-4-methoxybenzoic acid is used in the synthesis of thermotropic polybenzoxazole .
  • Methods of Application : Bio-based polybenzoxazoles (PBOs) are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines .
  • Results : Resulting bio-based PBOs have high weight average molecular weight ranging 5.70–7.20 × 10 4 g/mol and show ultrahigh thermal resistance with T 10 values over 400 °C and T g values over 170 °C .

Oxidation and Reduction of Cytochrome C

  • Scientific Field : Biochemistry
  • Application Summary : 4-Methoxybenzoic acid, which can be derived from 3-Amino-4-methoxybenzoic acid, is used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes .
  • Methods of Application : The process involves using cyclic voltammetry .
  • Results : The specific results or outcomes of this application were not detailed in the source .

Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Amino-4-methoxybenzoic acid is an important raw material and intermediate used in organic synthesis .
  • Methods of Application : The specific methods of application in organic synthesis can vary widely depending on the target molecule. Typically, it involves various organic reactions such as condensation, substitution, addition, elimination, and rearrangement reactions .
  • Results : The outcomes of these applications are diverse, as they can lead to a wide range of organic compounds .

Pharmaceuticals

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 3-Amino-4-methoxybenzoic acid is used as a raw material and intermediate in the synthesis of various pharmaceuticals .
  • Methods of Application : The specific methods of application in pharmaceutical synthesis can vary widely depending on the target drug molecule. It often involves multi-step synthesis and purification processes .
  • Results : The outcomes of these applications are diverse, as they can lead to a wide range of pharmaceutical compounds .

Agrochemicals and Dyestuffs

  • Scientific Field : Agrochemical and Dye Chemistry
  • Application Summary : 3-Amino-4-methoxybenzoic acid is used as a raw material and intermediate in the synthesis of various agrochemicals and dyestuffs .
  • Methods of Application : The specific methods of application in agrochemical and dye synthesis can vary widely depending on the target agrochemical or dye molecule. It often involves multi-step synthesis and purification processes .
  • Results : The outcomes of these applications are diverse, as they can lead to a wide range of agrochemical and dye compounds .

Synthesis of Polyaniline Copolymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : 3-Amino-4-methoxybenzoic acid is used in the synthesis of novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers .
  • Methods of Application : The copolymers were prepared and used as adsorbents for the separation and recovery of Pd(II) from a mixed solution containing Pt, Pd, and Rh .
  • Results : The copolymers showed a high adsorption capacity of 278.5 mg g −1 for Pd (II). Separation factors βPd/Pt and βPd/Rh were 4.3 × 10 3 and 5.3 × 10 3, respectively .

Synthesis of Bio-based Polybenzoxazoles

  • Scientific Field : Polymer Chemistry
  • Application Summary : 3-Amino-4-methoxybenzoic acid is used in the synthesis of bio-based polybenzoxazoles (PBOs) .
  • Methods of Application : PBOs are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines .
  • Results : Resulting bio-based PBOs have high weight average molecular weight ranging 5.70–7.20 × 10 4 g/mol and show ultrahigh thermal resistance with T 10 values over 400 °C and T g values over 170 °C .

Oxidation and Reduction of Cytochrome C

  • Scientific Field : Biochemistry
  • Application Summary : 4-Methoxybenzoic acid, which can be derived from 3-Amino-4-methoxybenzoic acid, is used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes .
  • Methods of Application : The process involves using cyclic voltammetry .
  • Results : The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

3-Amino-4-methoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

3-amino-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAEAYZQQCBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951070
Record name 3-Amino-4-methoxybenzoic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxybenzoic acid

CAS RN

2840-26-8, 2840-76-8
Record name 3-Amino-4-methoxybenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-4-methoxy-
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Record name 3-Amino-4-methoxybenzoic acid
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Record name 3-Amino-4-methoxybenzoic acid
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Record name 3-amino-p-anisic acid
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Synthesis routes and methods

Procedure details

4Methoxy-3-nitrobenzoic acid (5 g, 25.4 mmol), DMF (30 ml), potassium carbonate (5.53 g, 40 mmol) and pentyl bromide (4 ml, 32.3 mmol) were mixed, and this solution was stirred at 100° C. for 1.5 hours. The reaction mixture was filtered to remove the inorganic salt, and DMF was evaporated under reduced pressure. Ethyl acetate (100 ml) was added to the obtained residue. The mixture was washed 3 times with saturated brine (30 ml) and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. Ethanol (150 ml) and 10% palladium-carbon catalyst (0.5 g) were added to the obtained residue, and the mixture was stirred at room temperature for 5.5 hours in a stream of hydrogen. The palladium-carbon catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=3/1) to give 3-amino -4-methoxybenzoic acid (5.98 g, 99% in 2 steps) as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
L Zhong, J Zhang, Q Zhang, M Chen, Z Huang - RSC advances, 2017 - pubs.rsc.org
… In this study, novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers were prepared and used as adsorbents for the separation and recovery of Pd(II) from a mixed …
Number of citations: 21 pubs.rsc.org
MJS Monte, ARRP Almeida… - Journal of Chemical & …, 2010 - ACS Publications
… acids: 2-amino-3-methoxybenzoic acid, between (349.12 and 369.18) K; 2-amino-5-methoxybenzoic acid, between (353.13 and 375.17) K; 3-amino-4-methoxybenzoic acid, between (…
Number of citations: 57 pubs.acs.org
A Fu - 2020 - search.proquest.com
… Our laboratory has synthesized a conductive biomaterial polymer, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), that can re-synchronize myocardial contraction in vivo. To …
Number of citations: 3 search.proquest.com
AL Cui, WF Sun, ZJ Zhong, J Jin, ST Xue… - Drug Design …, 2020 - Taylor & Francis
… Synthesis of IMB-0523 comprises two steps: firstly, 3-amino-4-methoxybenzoic acid was alkylated by dimethyl sulphate to afford the intermediate compound 1a; then, compound 1a was …
Number of citations: 4 www.tandfonline.com
Z An, J Wu, SH Li, S Chen, FL Lu, ZY Xu, HW Sung… - Theranostics, 2021 - ncbi.nlm.nih.gov
… In the present study, we conjugated a conductive material, 3-amino-4-methoxybenzoic acid (AMB), onto the side chains of gelatin to generate a conductive biomaterial, poly-AMB-…
Number of citations: 6 www.ncbi.nlm.nih.gov
C Zhang, MH Hsieh, SY Wu, SH Li, J Wu, SM Liu… - Biomaterials, 2020 - Elsevier
… In this work, a conductive polymer, poly-3-amino-4-methoxybenzoic acid (PAMB), is synthesized and grafted onto non-conductive gelatin. The as-synthesized PAMB-G copolymer is self-…
Number of citations: 87 www.sciencedirect.com
A Fu, Y Yang, J Wu, SH Li, Y Fan… - Advanced Healthcare …, 2022 - Wiley Online Library
… Data from the LC/MS were processed through Xcalibur Qual Browser (Thermo Fisher Scientific), with detection of the PAMB monomer, 3-amino-4-methoxybenzoic acid, done using the …
Number of citations: 9 onlinelibrary.wiley.com
J Tanne, D Kracher, B Dietzel, B Schulz, R Ludwig… - Biosensors, 2014 - mdpi.com
… by an amidation reaction with poly(3-amino-4-methoxybenzoic acid-co-aniline) (Figure 1A). … polymerization of anilin (A) and 3-amino-4-methoxybenzoic acid (AMB). The polyelectrolyte …
Number of citations: 11 www.mdpi.com
S Chen, MH Hsieh, SH Li, J Wu, RD Weisel… - Journal of Controlled …, 2020 - Elsevier
… In this study, a conductive CM-delivery construct that consists of a gelatin-based gelfoam that is conjugated with a self-doped conductive polymer (poly-3-amino-4-methoxybenzoic acid, …
Number of citations: 57 www.sciencedirect.com
FA Agili - Current Organic Synthesis, 2018 - ingentaconnect.com
… Thus, acetylation of 3-amino 4-methoxybenzoic acid (1) gave 3-acetamido-4methoxy benzoic … to the formation of the desired 3-amino-4-methoxybenzoic acid methyl ester hydrochloride …
Number of citations: 5 www.ingentaconnect.com

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